molecular formula C27H30N4O4 B4768241 3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE

3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE

Cat. No.: B4768241
M. Wt: 474.6 g/mol
InChI Key: TVWUADQHYPUCEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an indene moiety, a pyrazole ring, and a morpholine group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the Indene Moiety: The indene structure is typically synthesized through a series of cyclization reactions starting from simple aromatic precursors.

    Attachment of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Incorporation of the Morpholine Group: The morpholine group is added via nucleophilic substitution reactions, often using morpholine and an appropriate leaving group.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct orientation and connectivity of all functional groups.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and advanced purification techniques.

Chemical Reactions Analysis

3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, facilitating the formation of complex molecular architectures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent, exploring its efficacy and safety in preclinical studies.

    Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE can be compared with other similar compounds, such as:

    Indene Derivatives: Compounds containing the indene moiety, which may exhibit similar chemical reactivity and biological activities.

    Pyrazole Derivatives: Compounds with a pyrazole ring, known for their diverse pharmacological properties.

    Morpholine Derivatives: Compounds featuring a morpholine group, often used in medicinal chemistry for their solubility and stability.

The uniqueness of this compound lies in its combination of these functional groups, providing a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-[1-ethyl-5-(morpholine-4-carbonyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4/c1-2-31-25(27(33)30-11-13-34-14-12-30)24(17-28-31)29-26(32)22-8-3-5-19(15-22)18-35-23-10-9-20-6-4-7-21(20)16-23/h3,5,8-10,15-17H,2,4,6-7,11-14,18H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWUADQHYPUCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2=CC=CC(=C2)COC3=CC4=C(CCC4)C=C3)C(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE

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